molecular formula C12H11BrO B13710189 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one

8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one

Cat. No.: B13710189
M. Wt: 251.12 g/mol
InChI Key: VVOYBNYPQMHGQS-UHFFFAOYSA-N
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Description

8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one is a brominated spirocyclic compound featuring a cyclopropane ring fused to a partially hydrogenated naphthalenone system. Its molecular formula is C₁₂H₁₁BrO, with a molecular weight of 263.12 g/mol. The bromine substituent at the 8'-position and the spirocyclic architecture contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

8-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H11BrO/c13-9-3-1-2-8-4-5-12(6-7-12)11(14)10(8)9/h1-3H,4-7H2

InChI Key

VVOYBNYPQMHGQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C(=O)C3=C1C=CC=C3Br

Origin of Product

United States

Preparation Methods

Starting Materials and Quinone Precursors

The synthesis typically begins with quinone derivatives that serve as the key substrates for spirocyclopropanation. Quinones can be obtained commercially or synthesized via established methods:

  • Minisci Reaction : A radical-based alkylation of quinones to introduce substituents on the aromatic ring, yielding quinones suitable for further transformation.
  • Oxidation of Dimethoxyarenes : Using ceric ammonium nitrate (CAN) to convert dimethoxyarenes into quinones.
  • Other reported methods include palladium-catalyzed coupling reactions and oxidation protocols.

For example, 2-methyl-5-phenethyl-1,4-benzoquinone is synthesized by Pd-catalyzed coupling of 1-bromo-2,5-dimethoxy-4-methylbenzene with styrene, followed by hydrogenation and oxidation steps.

Bioinspired Intramolecular Spirocyclopropanation

The key step in the preparation of the spirocyclic ketone involves an intramolecular spirocyclopropanation of quinones. This bioinspired method mimics enzymatic cyclopropanation and is typically catalyzed under mild conditions.

  • The reaction proceeds via the generation of a reactive carbene intermediate that inserts into a proximate double bond on the quinone ring system, forming the spirocyclopropane ring.
  • This step is highly selective and yields the spirocyclic ketone with the cyclopropane ring fused at the 1,2' positions of the naphthalene moiety.

Detailed Experimental Conditions and Optimization

The preparation involves careful optimization of reaction conditions to maximize yield and purity:

Parameter Condition Outcome
Solvent Dichloromethane (CH2Cl2) preferred Highest conversion rates (up to 93% yield)
Concentration 15 mM optimal Higher or lower concentrations reduce yield
Temperature Ambient to slightly elevated Temperature deviations affect yield negatively
Light Source 365 nm LED irradiation for photochemical steps Essential for photocyclization reactions
Reaction Time 3 hours standard Shorter times reduce conversion

(Table adapted from optimization studies in photochemical and cyclopropanation reactions)

Analytical Characterization and Yield Data

  • Melting Points : Determined to confirm purity.
  • NMR Spectroscopy : ^1H and ^13C NMR used to confirm structural features, including the spirocyclic ring and bromine substitution.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and presence of bromine.
  • IR Spectroscopy : Confirms carbonyl and aromatic functionalities.
  • Chromatography : Silica gel column chromatography employed for purification.

Representative Synthesis Example

A typical synthetic sequence is as follows:

Research Outcomes and Perspectives

  • The bioinspired intramolecular spirocyclopropanation method provides a highly efficient route to the spirocyclic ketone scaffold with good yields and selectivity.
  • Optimization studies demonstrate the importance of solvent choice and reaction concentration on yield.
  • Photochemical methods using 365 nm LED lamps enhance reaction efficiency and selectivity.
  • Sensitivity assessments indicate the reaction is robust to minor variations in temperature and oxygen levels but sensitive to light intensity changes.
  • The synthetic approach is adaptable to various substituted quinones, allowing for structural diversification of the spirocyclic ketones.

Summary Table: Key Preparation Steps and Conditions

Step Description Conditions Yield (%) Notes
1 Quinone synthesis (brominated) Oxidation with CAN or Minisci reaction Variable Starting material for spirocyclopropanation
2 Intramolecular spirocyclopropanation Photochemical or catalytic carbene insertion 70–93 Optimized in CH2Cl2, 15 mM, 365 nm light
3 Purification Silica gel chromatography - Confirms product purity
4 Characterization NMR, MS, IR, melting point - Confirms structure and substitution

Chemical Reactions Analysis

Types of Reactions

8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with various functional groups (e.g., amines, ethers).

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play a crucial role in its reactivity and binding affinity. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes analogous spirocyclic compounds based on structural motifs, synthesis methods, and functional properties.

Brominated Spirocyclopropane Derivatives
Compound Name Molecular Formula Key Features Synthesis Method Yield Applications/Notes Reference
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one C₁₁H₁₀BrNO Isoquinoline ring, bromine at 6' Not specified Potential kinase inhibition scaffold
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] C₁₁H₁₂BrN Isoquinoline ring, bromine at 8' Stored at -20°C; no bioactivity data
6'-Bromo-3'-(2-nitrophenyl)-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[...] C₂₆H₁₈BrN₃O₃ Nitro and quinoline substituents Cobalt-catalyzed annulation 53% Demonstrates catalytic versatility

Key Observations :

  • Bromination position (6' vs. 8') and ring systems (naphthalenone vs. isoquinoline) critically influence reactivity and applications.
  • The cobalt-catalyzed method in achieves moderate yields (53%), suggesting challenges in spirocyclopropane synthesis.
Oxygenated Spirocyclopropane Derivatives
Compound Name Molecular Formula Key Features Synthesis Method Yield Physical Properties Reference
1',4'-Dioxo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-2-yl)isoindoline-1,3-dione C₂₁H₁₄N₂O₄ Dual ketone groups, isoindoline-dione Photoredox intramolecular cyclization 81–82% m.p. 277°C; high thermal stability
4-(1',4'-Dioxo-3',4'-dihydro-1'H-spiro[...])benzonitrile C₁₈H₁₂BrNO₂ Nitrile substituent, dioxo groups Characterized by ¹H/¹³C NMR

Key Observations :

  • Oxygenated derivatives exhibit higher melting points (e.g., 277°C in ) due to strong intermolecular interactions.
  • Photoredox methods achieve superior yields (>80%) compared to transition-metal catalysis, highlighting synthetic efficiency .
Nitrogen-Containing Spirocyclic Compounds
Compound Name Molecular Formula Key Features Synthesis Method Yield Applications Reference
1′-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] C₂₃H₂₄N₂O Piperidine-quinoline hybrid, acylated Acylation of piperidine precursors >90% Solid/oil forms; GC-MS confirmed
8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine C₂₃H₁₇BrN₂O₂ Brominated naphtho-oxazine Condensation of aminonaphthols Antimicrobial activity

Key Observations :

  • Acylation of spiro-piperidine compounds achieves excellent yields (>90%), suggesting robustness for functionalization .
Physicochemical Properties
  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to oxygenated analogs (e.g., ).
  • Thermal Stability : High melting points in dioxo derivatives () contrast with lower stability expected for brominated spirocyclopropanes.

Biological Activity

8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activity. This article discusses the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrOC_{12}H_{11}BrO, with a molecular weight of approximately 251.12 g/mol. The compound features a spirocyclic framework that combines a cyclopropane ring with a naphthalene moiety, which is significant for its biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₁BrO
Molecular Weight251.12 g/mol
CAS Number1368898-69-4
IUPAC NameThis compound

Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological properties. The unique configuration of this compound allows it to interact with various biological targets, potentially modulating enzyme activities or influencing key signaling pathways.

Potential Biological Activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The structural features may allow it to inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroprotective Effects : Some derivatives in the spirocyclic family have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study conducted on related spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications at the bromine position could enhance efficacy.

Case Study 2: Anticancer Activity
In vitro assays revealed that certain derivatives of spiro compounds exhibited cytotoxic effects on cancer cell lines. Further exploration into the mechanisms revealed that these compounds might induce apoptosis through mitochondrial pathways.

Case Study 3: Neuroprotective Potential
Research on similar spirocyclic structures has shown that they can protect neuronal cells from oxidative stress. This suggests that this compound may also possess neuroprotective properties worth investigating.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis often involves alkylation or cyclopropanation strategies. For example, organolithium reagents (e.g., n-BuLi or MeLi) are used to deprotonate intermediates, followed by electrophilic quenching with brominated precursors. Reaction conditions such as temperature (-78°C for controlled lithiation) and solvent polarity significantly impact yield and regioselectivity. Purification via column chromatography (e.g., hexanes/EtOAc gradients) is critical for isolating the spirocyclic product .
  • Data Insight : In analogous syntheses, adjusting reaction temperatures (e.g., room temperature vs. 100°C) led to yield variations from 42% to 58%, highlighting the sensitivity of cyclopropane ring formation to thermal conditions .

Q. How is the structure of this compound confirmed through spectroscopic methods?

  • Methodology :

  • 1H/13C NMR : Assignments focus on distinguishing cyclopropane protons (δ ~1.5–2.5 ppm) and ketone carbonyls (δ ~200–210 ppm for 13C). Diastereotopic protons in the spiro system split into distinct multiplet patterns .
  • HRMS : Validates molecular formula (e.g., [M+Na]+ peaks) to confirm bromine incorporation and spiro connectivity .
  • X-ray crystallography : Resolves absolute configuration and ring strain effects in the cyclopropane moiety. SHELX software refines diffraction data to <0.8 Å resolution for reliable structural models .

Advanced Research Questions

Q. What challenges arise in the stereochemical analysis of spirocyclopropane derivatives, and how can they be addressed using X-ray crystallography?

  • Challenge : Spiro systems exhibit conformational rigidity, complicating NMR-based stereochemical assignments due to overlapping signals.
  • Resolution : Single-crystal X-ray diffraction with Cu Kα radiation (λ = 1.54178 Å) resolves absolute configurations. For example, (1S,2S)-configured spiro compounds were unambiguously assigned via anisotropic displacement parameters and Flack x values . SHELXL refinement (via SHELX suite) optimizes thermal ellipsoids and occupancy factors for disordered atoms .

Q. How do competing reaction pathways affect the synthesis of brominated spiro compounds, and what strategies mitigate undesired byproducts?

  • Competing Pathways : Bromine’s electronegativity can divert reactions toward elimination (e.g., HBr loss) or over-alkylation. For instance, in spirocyclopropanation, excess MeLi may deprotonate intermediates prematurely, reducing cyclopropane yield .
  • Mitigation :

  • Temperature Control : Slow addition of reagents at -78°C suppresses side reactions.
  • Catalytic Optimization : Rhodium or cobalt catalysts (e.g., [Rh(cod)2]OTf) enhance regioselectivity in annulation steps, as seen in related spirocyclic ketone syntheses .
  • Byproduct Monitoring : TLC (e.g., Rf = 0.42 in DCM/EtOAc) or GC-MS tracks undesired adducts for real-time adjustments .

Q. How can researchers resolve contradictions between spectroscopic data and computational models for strained spiro systems?

  • Case Study : Discrepancies in NMR-predicted vs. crystallographically observed dihedral angles may arise from dynamic effects (e.g., ring puckering).
  • Strategy :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Variable-Temperature NMR : Probes ring-flipping barriers; line broadening at low temperatures (e.g., -40°C) confirms restricted rotation .

Methodological Best Practices

  • Synthetic Reproducibility : Use freshly distilled amines (e.g., diisopropylamine) to prevent lithium reagent decomposition .
  • Crystallization : Slow evaporation (e.g., CH2Cl2/hexanes layered diffusion) grows diffraction-quality crystals for X-ray analysis .
  • Safety : Handle brominated intermediates in fume hoods; P210/P102 precautions mitigate ignition and inhalation risks .

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